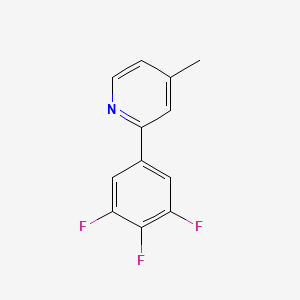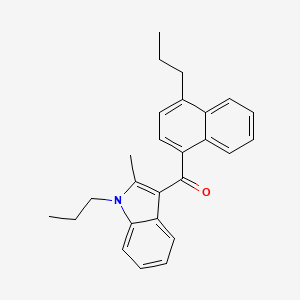
4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of dihydropyrans. This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom. The presence of a hydroxy group and a methyl group at the 4-position of the ring makes it unique. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one typically involves the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives. This method is considered biomimetic as it mimics the natural processes catalyzed by polyketide synthases . The reaction conditions often involve the use of sodium hydride or n-butyllithium as bases to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form tetrahydropyran derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-4-methyl-3,4-dihydro-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-4-methyl-tetrahydropyran.
Substitution: Formation of various substituted pyran derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,4-Dihydro-2H-pyran: Lacks the hydroxy and methyl groups, making it less functionalized.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Contains a furan ring instead of a pyran ring.
2H-Pyran-2-one, tetrahydro-6-methyl-: Similar structure but lacks the hydroxy group.
Uniqueness: 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one is unique due to the presence of both a hydroxy group and a methyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
537695-06-0 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4-hydroxy-4-methyl-3H-pyran-2-one |
InChI |
InChI=1S/C6H8O3/c1-6(8)2-3-9-5(7)4-6/h2-3,8H,4H2,1H3 |
Clé InChI |
KRJYPFCKFWWBTC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)OC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



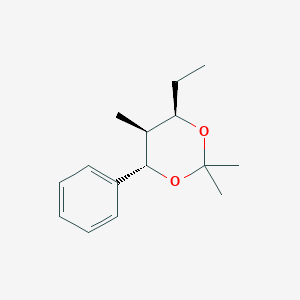

![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)

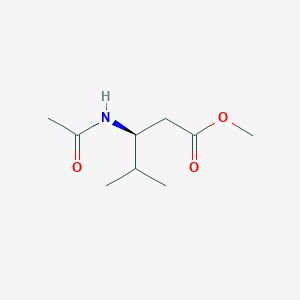
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
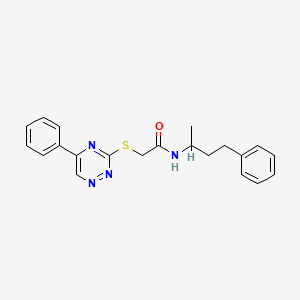
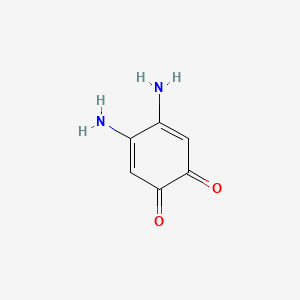
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
